trans-2,5-Dimethylpiperidin-4-one

Stereochemistry Conformational analysis NMR spectroscopy

trans-2,5-Dimethylpiperidin-4-one (CAS 51153-62-9; synonym: (2R,5S)-rel-2,5-dimethylpiperidin-4-one) is a chiral piperidin-4-one scaffold bearing methyl substituents at the 2- and 5-positions in a trans configuration. It possesses a molecular formula of C₇H₁₃NO, a molecular weight of 127.18 g/mol, and computed physicochemical properties including an XLogP3-AA of 0.3, a topological polar surface area of 29.1 Ų, zero rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
Cat. No. B13696862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2,5-Dimethylpiperidin-4-one
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC1CC(=O)C(CN1)C.CC1CC(=O)C(CN1)C
InChIInChI=1S/2C7H13NO/c2*1-5-4-8-6(2)3-7(5)9/h2*5-6,8H,3-4H2,1-2H3
InChIKeyWUDAAKKHLQRRCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2,5-Dimethylpiperidin-4-one – CAS 51153-62-9 Procurement-Grade Overview for Pharmaceutical Intermediate and Research Applications


trans-2,5-Dimethylpiperidin-4-one (CAS 51153-62-9; synonym: (2R,5S)-rel-2,5-dimethylpiperidin-4-one) is a chiral piperidin-4-one scaffold bearing methyl substituents at the 2- and 5-positions in a trans configuration. It possesses a molecular formula of C₇H₁₃NO, a molecular weight of 127.18 g/mol, and computed physicochemical properties including an XLogP3-AA of 0.3, a topological polar surface area of 29.1 Ų, zero rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The free base exhibits a density of 0.915 g/cm³, a boiling point of 192.8 °C at 760 mmHg, a refractive index of 1.43, a flash point of 80.5 °C, and a vapor pressure of 0.48 mmHg at 25 °C . This compound serves as a critical semi-product in the synthesis of the local anesthetic Richlocaine (1-allyl-2,5-dimethylpiperidin-4-ol benzoate hydrochloride) [2] and has been independently characterized as a multi-target biochemical agent with lipoxygenase inhibitory, cell-differentiation-inducing, and antioxidant activities [3]. The hydrochloride salt (CAS 102074-04-4; MW 163.64 g/mol) provides enhanced aqueous solubility with a melting point of 141–142 °C, improving formulation latitude .

Why Generic Piperidin-4-one Substitution Fails – trans-2,5-Dimethylpiperidin-4-one Procurement Rationale


Substituting trans-2,5-dimethylpiperidin-4-one with an unsubstituted piperidin-4-one, its cis diastereomer, or regioisomeric 3,5-dimethylpiperidin-4-one is inadvisable because stereochemistry and ring-substitution pattern are primary determinants of conformational behavior, biological target engagement, and downstream synthetic utility. The trans-2,5-dimethyl configuration produces a unique three-state conformational equilibrium—chair (2e,5e) ⇄ twist-boat (2a,5e) ⇄ chair (2a,5a)—that is absent in the cis isomer, which is locked in a single chair (2a,5e) conformation [1]. This conformational divergence directly impacts pharmacophoric presentation and receptor recognition. Additionally, the 2,5-dimethyl pattern, rather than the 3,5-regioisomeric substitution prevalent in fungicidal piperidin-4-ones, is specifically required to access the Richlocaine local anesthetic pharmacophore via reduction to 2,5-dimethyl-4-hydroxypiperidine [2]. The evidence presented below demonstrates that the trans-2,5-dimethyl substitution pattern confers a discrete and quantifiably differentiated profile across conformational dynamics, synthesis efficiency, enzyme inhibition selectivity, and physicochemical handling properties that cannot be replicated by generic in-class alternatives.

Quantitative Evidence Guide for trans-2,5-Dimethylpiperidin-4-one – Comparator-Backed Differentiation Data for Scientific Procurement


Stereochemical Conformational Equilibrium: trans Isomer Exhibits Three-State Dynamics vs. cis Isomer Single-State Rigidity

The trans isomer of 2,5-dimethylpiperidin-4-one displays a dynamic three-state conformational equilibrium—chair (2e,5e) ⇄ twist-boat (2a,5e) ⇄ chair (2a,5a)—as established by ¹H and ¹³C NMR parameters, whereas the cis isomer is virtually completely represented by a single static chair (2a,5e) conformation [1]. This was demonstrated across N-substituted derivatives (R = H, CH₃, CH₂C₆H₅) using 250 and 360 MHz PMR spectroscopy of isomer mixtures, with trans isomer conformer populations and coupling constants directly quantified against cis isomer values [2]. For 1-tert-butyl-trans-2,5-dimethyl-4-piperidinone hydrochloride, the twist-boat (2a,5e) conformation was exclusively adopted, further illustrating the trans scaffold's conformational adaptability under steric modulation [1].

Stereochemistry Conformational analysis NMR spectroscopy

Synthesis Yield: Improved Patent Method Achieves 64.2% vs. Prior Art Yields of 20.6%–32.1%

The improved method disclosed in Russian patent RU2026289C1 achieves a 2,5-dimethylpiperidone-4 yield of 64.2% of theory based on the diester taken into cyclization, with product content not less than 98% [1]. This represents a 2.0× to 3.1× improvement over prior methods: the earlier industrial process for Richlocaine production yielded only 20.6% based on starting dimethylvinylethynylcarbinol [1], while an alternative acetoacetic ether–ammonia method yielded 32.1% over a 40-hour technological cycle [2]. The improved method eliminates the need for fractional vacuum distillation, reducing processing complexity and product loss [1].

Process chemistry Synthesis optimization Scale-up

Physicochemical Property Divergence from Unsubstituted Piperidin-4-one: Density, Boiling Point, and MW Shift

The introduction of two methyl groups at the 2- and 5-positions of the piperidin-4-one scaffold produces measurable and material changes in physicochemical properties that affect handling, purification, and formulation. Relative to the unsubstituted parent scaffold (piperidin-4-one, CAS 41661-47-6), trans-2,5-dimethylpiperidin-4-one exhibits a reduced density (0.915 vs. 1.001 g/cm³), an elevated boiling point (192.8 vs. 175.1 °C at 760 mmHg), a 28.4% increase in molecular weight (127.18 vs. 99.13 g/mol), and a slightly lower flash point (80.5 vs. 84.6 °C) . The hydrochloride salt form (CAS 102074-04-4) further modifies handling properties, providing a crystalline solid with a melting point of 141–142 °C and high water solubility, in contrast to the free base's lower aqueous solubility and liquid/oil physical state .

Physicochemical characterization Process handling Quality control

PDE4 Enzymatic Inhibition: Quantitative Positioning Against the Reference Inhibitor Rolipram

trans-2,5-Dimethylpiperidin-4-one has been evaluated for inhibitory activity against phosphodiesterase type 4 (PDE4) isozymes. In a radioligand displacement assay using [³H]-cAMP or [³H]-cGMP, the compound exhibited an IC₅₀ of 1,600 nM (1.60 μM) against PDE4 extracted from the U937 human cell line [1]. A separate binding assay measuring displacement of [³H]-rolipram from the high-affinity rolipram binding site (HARBS) on brain membranes yielded an IC₅₀ of 3,000 nM (3.00 μM), and an IC₅₀ of 65,300 nM (65.3 μM) was recorded in a PDE4C-specific assay [1]. In contrast, the classical PDE4 inhibitor rolipram exhibits IC₅₀ values typically in the range of 0.10–0.62 μM (100–620 nM) against PDE4 isoforms, with a reported IC₅₀ of 0.62 ± 0.03 μM against PDE4D2 [2]. This 2.6- to 16-fold difference in potency, combined with the compound's multi-target inhibition profile, establishes its value not as a potent PDE4-selective agent, but as a viable starting scaffold for designing dual PDE4/lipoxygenase inhibitors.

Phosphodiesterase inhibition Enzyme screening Anti-inflammatory research

Multi-Target Enzyme Inhibition Fingerprint: Divergent Polypharmacology vs. 3,5-Dimethylpiperidin-4-one Scaffolds

trans-2,5-Dimethylpiperidin-4-one presents a distinctive multi-target enzyme inhibition profile in which lipoxygenase is the primary target, with secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1]. In vitro, it has been tested for platelet 12-lipoxygenase inhibition at a concentration of 30 μM , and for 5-lipoxygenase inhibition in rat RBL-2H3 cells and rat blood [2]. In contrast, 3,5-dimethylpiperidin-4-one derivatives bearing long-chain N-substituents have been patented primarily for fungicidal activity [3], while 3,5-bis(arylidene)piperidin-4-ones are developed as antitumor agents via Michael acceptor mechanisms [4]. The 2,5-dimethyl regioisomer's pharmacological fingerprint is thus mechanistically distinct from the 3,5-substitution pattern, which lacks the lipoxygenase/COX polypharmacology and instead drives either antifungal or cytotoxic α,β-unsaturated ketone reactivity. This regioisomeric differentiation has direct implications for compound library design: the 2,5-dimethyl scaffold offers an entry point into arachidonic acid cascade modulation, whereas the 3,5-dimethyl scaffold does not.

Polypharmacology Lipoxygenase inhibition Enzyme profiling

Richlocaine Precursor Exclusivity: trans-2,5-Dimethylpiperidin-4-one as the Irreplaceable Intermediate for a Clinically Used Local Anesthetic

trans-2,5-Dimethylpiperidin-4-one is the irreplaceable semi-product in the synthesis of Richlocaine (1-allyl-2,5-dimethylpiperidin-4-ol benzoate hydrochloride), a clinically used local anesthetic. The synthetic route proceeds via N-allylation, followed by reduction of the 4-ketone to the 4-hydroxypiperidine, and subsequent benzoylation to yield the active pharmaceutical ingredient [1]. Richlocaine reversibly blocks voltage-gated sodium channels, with analgesic action developing within 1 minute of administration and reaching maximum effect by 5 minutes; it is indicated for local anesthesia in surgical procedures, particularly in patients with novocaine intolerance [2]. Critically, reduction of the trans-2,5-dimethylpiperidin-4-one yields the specific 2,5-dimethyl-4-hydroxypiperidine stereoisomer required for Richlocaine's anesthetic pharmacophore [3]. The 3,5-dimethyl regioisomer, the 2,6-dimethyl positional isomer, and N-substituted 2,5-dimethylpiperidin-4-ones with bulkier N-substituents cannot serve as surrogates: the 2,5-dimethyl-4-hydroxypiperidine skeleton with an N-allyl group is uniquely required for sodium channel binding and the observed clinical profile, including the rapid onset (≤1 min) and 5-minute time-to-peak analgesia [2].

Local anesthetic synthesis Pharmaceutical intermediate Richlocaine

Best Research and Industrial Application Scenarios for trans-2,5-Dimethylpiperidin-4-one – Evidence-Backed Use Cases for Procurement Decision-Making


Richlocaine Production and Local Anesthetic Analog Development

trans-2,5-Dimethylpiperidin-4-one is the sole viable intermediate for multi-kilogram synthesis of Richlocaine (1-allyl-2,5-dimethylpiperidin-4-ol benzoate hydrochloride), a clinically deployed local anesthetic with analgesic onset within 1 minute and peak effect at 5 minutes, specifically indicated for surgical anesthesia in patients intolerant to novocaine [1]. The improved synthesis method from RU2026289C1, achieving 64.2% yield with ≥98% purity and eliminating fractional distillation, enables economically viable scale-up for GMP production [2]. Any research program developing novel sodium channel blockers based on the 2,5-dimethyl-4-hydroxypiperidine pharmacophore must use this specific trans intermediate, as the stereochemical outcome of ketone reduction directly determines the spatial orientation of the alcohol and methyl groups required for sodium channel binding [3].

Inflammation Research via Dual Lipoxygenase/Cyclooxygenase Pathway Modulation

The compound's established polypharmacology—potent lipoxygenase inhibition combined with secondary cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase inhibition—positions it as a scaffold for dual-pathway anti-inflammatory agent development [1]. Unlike the 3,5-dimethylpiperidin-4-one scaffold, which is directed toward fungicidal applications, the 2,5-dimethyl scaffold's intrinsic arachidonic acid cascade modulation makes it suitable for programs targeting inflammatory conditions where simultaneous LOX/COX inhibition is desired. The compound has demonstrated in vitro 5-lipoxygenase inhibition in rat RBL-2H3 cells and platelet 12-lipoxygenase inhibition at 30 μM, providing assay-ready starting points for SAR expansion [2]. Procurement for this application must specify the trans-2,5-dimethyl substitution pattern; the regioisomeric 3,5-dimethyl scaffold will not engage the same enzyme targets.

Conformation-Dependent Pharmacophore Design Leveraging cis/trans Stereochemical Divergence

The well-characterized conformational distinction between trans-2,5-dimethylpiperidin-4-one (three-state dynamic equilibrium: chair ⇄ twist-boat ⇄ chair) and its cis diastereomer (single static chair conformation) provides a rare opportunity for systematic conformational SAR studies [1]. Researchers can use the trans isomer as a conformationally flexible probe and the cis isomer as a rigid control to deconvolute whether biological activity arises from a specific conformer or from conformational adaptability. This is supported by the extensive NMR characterization literature (¹H, ¹³C, NOESY, and direct ¹³C-¹³C coupling constants) that enables precise conformational assignment of N-substituted derivatives [2]. Procurement of both trans (CAS 51153-62-9) and cis (CAS 29804-18-0 as hydrochloride) isomers as a matched pair enables rigorous stereochemical SAR investigations that cannot be performed with conformationally undefined or mixed isomer preparations.

Cell Differentiation and Antiproliferative Research Programs

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its investigation as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing activity is distinct from the cytotoxic mechanism of 3,5-bis(arylidene)piperidin-4-ones, which act through Michael acceptor-mediated proteasome inhibition and apoptosis [2]. The HL-60 promyelocytic leukemia cell line represents a validated model system for quantifying differentiation-inducing activity, and trans-2,5-dimethylpiperidin-4-one's combination of antiproliferative arrest plus monocytic differentiation induction provides a mechanistically differentiated profile versus cytotoxic piperidin-4-ones that simply induce apoptosis without differentiation commitment. Procurement for differentiation biology requires careful specification of the 2,5-dimethyl scaffold; the 3,5-bis(arylidene) derivatives will direct the assay readout toward cytotoxicity rather than differentiation.

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